molecular formula C21H18N2O B5609623 1-(2-phenoxyethyl)-2-phenyl-1H-benzimidazole

1-(2-phenoxyethyl)-2-phenyl-1H-benzimidazole

Cat. No. B5609623
M. Wt: 314.4 g/mol
InChI Key: AWJFNEHHBCOHQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, 2-(Phenoxymethyl)-1H-benzimidazole derivatives have been obtained through acidic condensation, followed by reactions leading to various substituted benzimidazoles with potential antimicrobial activity (Salahuddin et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by X-ray diffraction, revealing features such as planarity and potential for hydrogen bonding. For instance, compounds with a benzimidazole scaffold exhibit intermolecular N-H...N bonds and π-π interactions, contributing to their stability and reactivity (Smirnov et al., 2021).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including halogenation, nitration, and coupling reactions, enabling the introduction of diverse functional groups. These reactions are crucial for exploring their pharmacological properties and developing new compounds with enhanced activity (Naresh, Kant, & Narender, 2014).

Mechanism of Action

Phenoxyethanol, a related compound, has germicidal and germistatic properties . It is often used together with quaternary ammonium compounds .

Safety and Hazards

Phenoxyethanol is a vaccine preservative and potential allergen, which may result in a nodular reaction at the site of injection . It is harmful if swallowed and causes serious eye irritation .

Future Directions

While specific future directions for “1-(2-phenoxyethyl)-2-phenyl-1H-benzimidazole” were not found, research into related compounds like phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) suggests potential therapeutic applications .

properties

IUPAC Name

1-(2-phenoxyethyl)-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-3-9-17(10-4-1)21-22-19-13-7-8-14-20(19)23(21)15-16-24-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJFNEHHBCOHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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